

## L-368,935 binding affinity and kinetics

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |  |
|----------------------|----------|-----------|--|--|--|
| Compound Name:       | L 368935 |           |  |  |  |
| Cat. No.:            | B1673724 | Get Quote |  |  |  |

An In-depth Technical Guide to the Binding Affinity of L-368,899 (L-368,935), a Non-peptide Oxytocin Receptor Antagonist

Disclaimer: Initial searches for "L-368,935" did not yield specific results. However, extensive information is available for the structurally similar and well-documented oxytocin receptor antagonist, L-368,899. This guide will focus on the binding characteristics of L-368,899, assuming a likely typographical error in the original query.

This technical guide provides a comprehensive overview of the binding affinity of L-368,899, a potent and selective non-peptide antagonist of the oxytocin receptor (OTR). The information is tailored for researchers, scientists, and professionals in drug development, offering a centralized resource for understanding its molecular interactions.

## Introduction

L-368,899 is a small molecule, non-peptide antagonist of the oxytocin receptor, which has been instrumental in preclinical research to investigate the role of the oxytocin system in various physiological and behavioral processes.[1] Developed initially as a potential tocolytic agent to prevent preterm labor, its utility has since expanded, particularly in animal research for the selective blockade of neural oxytocin receptors following peripheral administration.[1][2][3] Understanding the binding affinity and kinetics of L-368,899 is crucial for the design and interpretation of these studies.

## **Binding Affinity of L-368,899**



The binding affinity of L-368,899 has been characterized in several species and for different receptor types, primarily the oxytocin receptor (OTR) and the structurally related vasopressin 1a receptor (V1aR). The data consistently demonstrates a high affinity and selectivity for the OTR.

| Species/Tissue | Receptor                    | Parameter | Value (nM) | Reference |
|----------------|-----------------------------|-----------|------------|-----------|
| Human Uterus   | Oxytocin<br>Receptor        | IC50      | 26         | [4][5]    |
| Rat Uterus     | Oxytocin<br>Receptor        | IC50      | 8.9        | [4][5]    |
| Coyote         | Oxytocin<br>Receptor        | Kd        | 12         | [1]       |
| Human Liver    | Vasopressin V1a<br>Receptor | IC50      | 510        | [4]       |
| Human Kidney   | Vasopressin V1a<br>Receptor | IC50      | 960        | [4]       |
| Rat Liver      | Vasopressin V1a<br>Receptor | IC50      | 890        | [4]       |
| Rat Kidney     | Vasopressin V1a<br>Receptor | IC50      | 2400       | [4]       |

Note on Binding Kinetics: While the binding affinity (IC50 and Kd) of L-368,899 is well-documented, specific data regarding its binding kinetics, such as the association rate constant (k\_on) and the dissociation rate constant (k\_off), were not available in the reviewed literature.

## **Selectivity Profile**

L-368,899 exhibits a notable selectivity for the oxytocin receptor over the vasopressin 1a receptor. For instance, in coyotes, it was found to be 40 times more selective for the OTR than the V1aR.[1] This selectivity is a critical feature for its use as a pharmacological tool to dissect the specific actions of oxytocin.



## **Experimental Protocols**

While specific, detailed protocols for L-368,899 binding assays were not fully elucidated in the provided search results, a general methodology for a competitive radioligand binding assay can be outlined. This type of assay is commonly used to determine the IC50 value of a test compound.

# General Protocol for Competitive Radioligand Binding Assay

- 1. Membrane Preparation:
- Tissues or cells expressing the receptor of interest (e.g., human myometrium or recombinant cells expressing OTR) are homogenized in a suitable buffer.
- The homogenate is centrifuged to pellet the cell membranes.
- The membrane pellet is washed and resuspended in an assay buffer to a specific protein concentration.

#### 2. Assay Setup:

- A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-oxytocin) is used at a fixed concentration, typically at or below its Kd value.
- A range of concentrations of the unlabeled competitor compound (L-368,899) is prepared.
- Reaction tubes are set up for total binding (radioligand only), non-specific binding (radioligand in the presence of a high concentration of an unlabeled ligand), and competitive binding (radioligand and varying concentrations of L-368,899).

#### 3. Incubation:

- The membrane preparation, radioligand, and competitor are incubated together in the assay buffer.
- The incubation is carried out for a sufficient time and at a specific temperature to allow the binding to reach equilibrium.



- 4. Separation of Bound and Free Ligand:
- The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
- The filters are washed quickly with ice-cold buffer to remove any unbound radioligand.
- 5. Quantification:
- The radioactivity retained on the filters is measured using a scintillation counter.
- 6. Data Analysis:
- The specific binding is calculated by subtracting the non-specific binding from the total binding.
- The data is then plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
- A non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

## **Visualizations**

## **Oxytocin Receptor Signaling Pathway**

The oxytocin receptor is a G-protein coupled receptor (GPCR). Its activation leads to a cascade of intracellular events, primarily through the Gq/phospholipase C (PLC) pathway, which L-368,899 inhibits.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxytocin Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [L-368,935 binding affinity and kinetics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673724#l-368-935-binding-affinity-and-kinetics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com